molecular formula C13H15ClN2O B2568434 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol CAS No. 318497-80-2

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol

Cat. No.: B2568434
CAS No.: 318497-80-2
M. Wt: 250.73
InChI Key: URMFEDCVPQQNFI-UHFFFAOYSA-N
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Description

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a chloro group, a methyl group, and a phenyl group attached to the pyrazole ring, along with a propanol side chain

Scientific Research Applications

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, in the presence of an acid catalyst.

    Introduction of the chloro group: Chlorination of the pyrazole ring can be carried out using reagents like thionyl chloride or phosphorus pentachloride.

    Addition of the phenyl group: This step involves the reaction of the chlorinated pyrazole with a phenyl-containing reagent, such as phenylmagnesium bromide, under appropriate conditions.

    Attachment of the propanol side chain: The final step involves the reaction of the intermediate compound with a propanol derivative, such as propyl bromide, in the presence of a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol side chain can be oxidized to form a ketone or an aldehyde.

    Reduction: The compound can be reduced to form different derivatives, such as the corresponding alcohol or amine.

    Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups, using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific context and target.

Comparison with Similar Compounds

Similar Compounds

    1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanol: Similar structure but with an ethanol side chain instead of propanol.

    1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-ethanone: Contains a ketone group instead of a hydroxyl group.

Uniqueness

1-(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)-1-propanol is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties. Its propanol side chain may influence its solubility, reactivity, and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

1-(5-chloro-1-methyl-3-phenylpyrazol-4-yl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c1-3-10(17)11-12(15-16(2)13(11)14)9-7-5-4-6-8-9/h4-8,10,17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMFEDCVPQQNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(N(N=C1C2=CC=CC=C2)C)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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